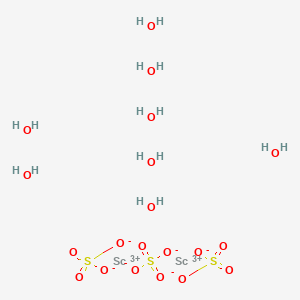

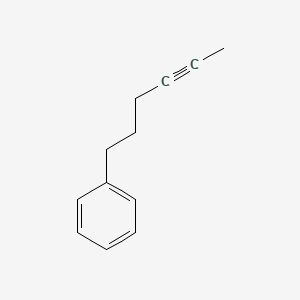

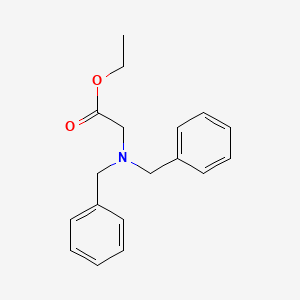

![molecular formula C5H4N4 B1587860 1H-imidazo[4,5-b]pyrazine CAS No. 273-94-9](/img/structure/B1587860.png)

1H-imidazo[4,5-b]pyrazine

概要

説明

1H-imidazo[4,5-b]pyrazine is a compound with the CAS Number: 273-94-9 and a molecular weight of 120.11 . It is a solid at room temperature .

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyrazine-conjugated benzamides has been achieved via a one-pot three-component reaction of phthalic anhydride, substituted anilines, and pyrazine-2,3-diamine in the presence of phosphoric acid as a catalyst in water at 95–100°C for 100–120 min .Molecular Structure Analysis

The molecular structure of 1H-imidazo[4,5-b]pyrazine has been established based on NMR spectroscopic data .Chemical Reactions Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known to play a crucial role in numerous disease conditions .Physical And Chemical Properties Analysis

1H-imidazo[4,5-b]pyrazine is a solid at room temperature with a molecular weight of 120.11 . It has a boiling point of 213.1°C at 760 mmHg .科学的研究の応用

Drug Development

1H-imidazo[4,5-b]pyrazine serves as a versatile scaffold in drug development due to its structural resemblance to purines, which are crucial components of DNA . This compound has been utilized in the development of various drugs, including GABA A receptor positive allosteric modulators, proton pump inhibitors, aromatase inhibitors, and NSAIDs . Its ability to influence cellular pathways makes it significant in the treatment of diseases affecting the central nervous system, digestive system, cancer, and inflammation .

Organic Synthesis

In organic synthesis, 1H-imidazo[4,5-b]pyrazine is employed as a building block for constructing complex molecules. It’s used in multi-component reactions (MCRs) to create polysubstituted heterocyclic compounds, which are essential in synthesizing a broad range of composite molecular frameworks . These reactions are valued for their efficiency, atom economy, and environmental friendliness .

Pharmacology

Pharmacologically, 1H-imidazo[4,5-b]pyrazine derivatives have been explored for their potential therapeutic significance. They play a role in modulating various biochemical pathways necessary for the proper functioning of cancerous cells, pathogens, immune system components, and enzymes involved in carbohydrate metabolism . The biochemical and biophysical properties of these compounds underscore their medicinal importance in various health conditions .

Materials Science

In materials science, 1H-imidazo[4,5-b]pyrazine derivatives are investigated for their potential in creating high-density materials with low sensitivity but high-energy compounds. Their structural features, such as ionic bonds, hydrogen bonds, and π–π interactions, contribute to their performance in this field .

Biochemistry

Biochemically, 1H-imidazo[4,5-b]pyrazine is a key synthon in the development of new biochemical compounds. Its derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral properties. This makes it a valuable compound for studying biochemical pathways and developing new treatments for infectious diseases .

Anticancer Research

1H-imidazo[4,5-b]pyrazine-conjugated benzamides have been synthesized and studied for their potential as anticancer agents. These compounds have shown activity against liver and ovarian cancer cell lines, with molecular modeling studies revealing crucial binding interactions with target proteins . This research is pivotal in designing potent analogs for future cancer therapies.

作用機序

Target of Action

1H-imidazo[4,5-b]pyrazine interacts with several cellular targets. One notable target is IKK-ɛ (IκB kinase epsilon) , which plays a crucial role in activating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) through phosphorylation . NF-κB is a transcription factor involved in regulating immune responses, inflammation, and cell survival.

Mode of Action

1H-imidazo[4,5-b]pyrazine modulates IKK-ɛ and TBK1 (TANK-binding kinase 1) activity, leading to NF-κB activation. This process occurs via phosphorylation, ultimately influencing gene expression and cellular responses .

Action Environment

Environmental factors, such as pH, temperature, and co-administered drugs, can impact 1H-imidazo[4,5-b]pyrazine’s stability, efficacy, and overall action. Understanding these factors is essential for optimizing its therapeutic use.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1H-imidazo[4,5-b]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4/c1-2-7-5-4(6-1)8-3-9-5/h1-3H,(H,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKAMEFMDQNTDFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=N1)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10421828 | |

| Record name | 1H-imidazo[4,5-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10421828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-imidazo[4,5-b]pyrazine | |

CAS RN |

273-94-9 | |

| Record name | 273-94-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151667 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-imidazo[4,5-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10421828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-imidazo[4,5-b]pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the typical synthetic routes for producing 1H-imidazo[4,5-b]pyrazine derivatives?

A1: Several methods have been reported for synthesizing 1H-imidazo[4,5-b]pyrazine derivatives. A common approach involves the condensation of diaminopyrazines with various reagents:

- Acids, Acid Chlorides, and Acid Anhydrides: Reacting diaminopyrazines with these reagents yields 2-alkyl-1H-imidazo[4,5-b]pyrazines. [, ]

- α, β-Dicarbonyl Compounds: Condensing 5-bromopyrazine-2,3-diamine with these compounds generates 6-substituted pyrazino[2,3-b]pyrazines. []

- Diethoxymethyl Acetate, Acetic Anhydride, or Potassium Ethyl Xanthate: These reagents react with 5-bromopyrazine-2,3-diamine or 5-bromo-3-methylaminopyrazin-2-amine to produce a series of 1H-imidazo[4,5-b]pyrazines. []

Q2: Have any studies explored the potential of 1H-imidazo[4,5-b]pyrazines as fluorescent sensors?

A: Yes, research has demonstrated the utility of triaryl 1H-imidazo[4,5-b]pyrazine derivatives (specifically L1-L3) as fluorescent sensors for palladium. These sensors exhibit high selectivity for both Pd(II) and Pd(0), with detection based on fluorescence quenching. []

Q3: What is known about the protonation behavior of 1H-imidazo[4,5-b]pyrazine?

A: Studies using spectrophotometry and NMR techniques have shown that 1H-imidazo[4,5-b]pyrazine undergoes protonation at the nitrogen atoms of the imidazole ring. [] This information is valuable for understanding the compound's behavior in different chemical environments.

Q4: What are the potential applications of 2-thiols and their derivatives within the 1H-imidazo[4,5-b]pyrazine family?

A: Research has focused on preparing 1H-imidazo[4,5-b]pyrazine-2-thiols and exploring their reactivity. [, ] These investigations have explored chlorination, alkylation, and cyclization reactions, suggesting potential pathways for synthesizing a wider range of derivatives with potentially diverse applications.

Q5: Did early investigations into 1H-imidazo[4,5-b]pyrazines reveal any biological activity?

A: Early studies explored the activity of 1H-imidazo[4,5-b]pyrazines as potential amplifiers of phleomycin, an antibiotic. While some derivatives showed slight activity, they were not potent enough for further development. [] This highlights the importance of continued research to unlock the full potential of this chemical class.

Q6: Are there any notable examples of natural products containing the 1H-imidazo[4,5-b]pyrazine core?

A: Yes, the rhizomes of Iris germanica have been found to contain alkaloids based on the 1H-imidazo[4,5-b]pyrazine scaffold. [] This discovery suggests a potential role for these compounds in natural systems and warrants further investigation into their biological activity and significance.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

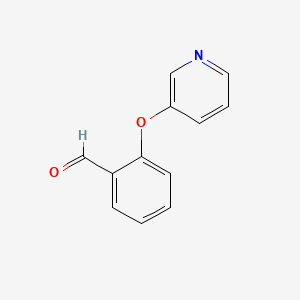

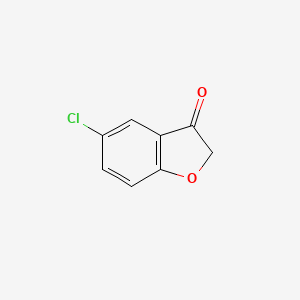

![3H-Imidazo[4,5-b]pyridin-5-amine](/img/structure/B1587785.png)

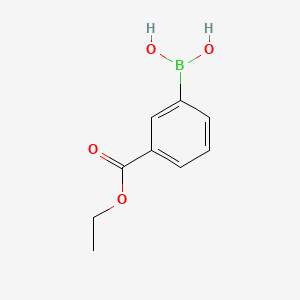

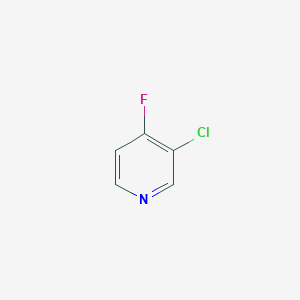

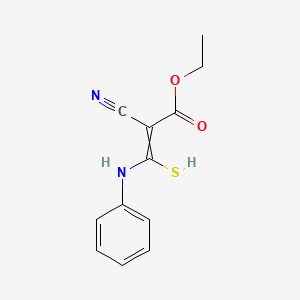

![7-Oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylic acid](/img/structure/B1587786.png)

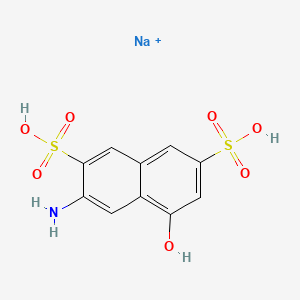

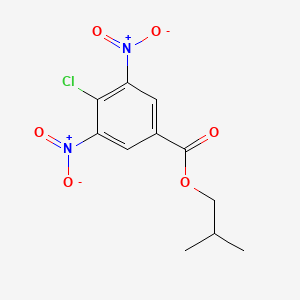

![Benzenesulfonic acid, 2,4-diamino-5-[(2-hydroxy-5-nitrophenyl)azo]-, monosodium salt](/img/structure/B1587800.png)